molecular formula C13H19F2O4P B2384495 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate CAS No. 1159000-83-5

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

Cat. No.: B2384495
CAS No.: 1159000-83-5
M. Wt: 308.262
InChI Key: PACXEIBKRJRHNM-CYBMUJFWSA-N
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Description

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is an organophosphorus compound with the molecular formula C13H19F2O4P and a molecular weight of 308.262. This compound is known for its unique chemical structure, which includes a difluoromethyl group and a phenyl group attached to a phosphate ester. It is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate typically involves the reaction of difluoromethyl phenyl ketone with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and phosphate ester moiety play crucial roles in its binding affinity and activity. The compound can inhibit or modulate the activity of enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (difluoromethyl)phosphonate
  • Diethyl (difluoromethane)phosphonate
  • Phosphoric acid alpha-(difluoromethyl)-alpha-methylbenzyldiethyl ester

Uniqueness

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is unique due to the presence of both a difluoromethyl group and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it valuable for specific research applications and synthetic purposes .

Properties

IUPAC Name

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXEIBKRJRHNM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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